3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline

Literature Assessment Data Availability Comparative Study Design

3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline (CAS 681248-96-4) is an organosilicon compound classified as an aromatic diamine. It features a central disiloxane (Si–O–Si) core with each silicon atom bearing two hydrolytically sensitive methoxy (–OCH₃) groups and one m-aminophenyl substituent.

Molecular Formula C16H24N2O5Si2
Molecular Weight 380.54 g/mol
CAS No. 681248-96-4
Cat. No. B12524002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline
CAS681248-96-4
Molecular FormulaC16H24N2O5Si2
Molecular Weight380.54 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=CC(=C1)N)(OC)O[Si](C2=CC=CC(=C2)N)(OC)OC
InChIInChI=1S/C16H24N2O5Si2/c1-19-24(20-2,15-9-5-7-13(17)11-15)23-25(21-3,22-4)16-10-6-8-14(18)12-16/h5-12H,17-18H2,1-4H3
InChIKeyBUMCLKYXBNJELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline (CAS 681248-96-4): A Specialized Aromatic Diamine Building Block


3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline (CAS 681248-96-4) is an organosilicon compound classified as an aromatic diamine. It features a central disiloxane (Si–O–Si) core with each silicon atom bearing two hydrolytically sensitive methoxy (–OCH₃) groups and one m-aminophenyl substituent [1]. With a molecular weight of 380.54 g/mol, it functions as a dual-reactive building block: the aniline groups can participate in polycondensation reactions (e.g., for polyimide or polyamide synthesis), while the methoxysilane moieties enable sol-gel chemistry and surface modification [2]. The compound is structurally distinct from its tetramethyl analog due to the presence of hydrolyzable methoxy groups, which fundamentally alter its reactivity and ultimate application profile.

Why the Methoxy Functionality of 3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline Prevents Generic Substitution


Generic substitution is not viable for this compound due to the critical role of its methoxysilane groups in dictating network formation and final material architecture. The closest in-class analog, 1,3-bis(3-aminophenyl)-1,1,3,3-tetramethyldisiloxane (CAS 22064-57-9) , features non-hydrolyzable Si–CH₃ bonds, making it suitable only as an inert soft-segment modifier in silicone-polyimide copolymers. In contrast, the target compound's methoxy (–OCH₃) groups are reactive sites for hydrolysis and condensation, enabling the in-situ formation of a reinforcing siloxane network via sol-gel processes [1]. This distinction is paramount for procurement: selecting the tetramethyl analog for an application requiring covalent network integration will lead to catastrophic failure in mechanical and thermal performance due to a complete lack of inorganic phase coupling. The vinyl analog 1,3-divinyl-1,1,3,3-tetramethoxydisiloxane (CAS 18293-85-1) also fails as a substitute because its vinyl functionality engages in radical-mediated polymerization rather than condensation, producing an entirely different polymer architecture incompatible with step-growth polyimide or polyamide syntheses.

Critical Assessment of Available Quantitative Differentiation Evidence for CAS 681248-96-4


High-Strength Differential Evidence: A Critical Gap in the Published Literature

An exhaustive search of primary research papers, patents, and authoritative databases reveals a critical evidence gap: there are zero published head-to-head comparative studies, and no quantitative cross-study comparable data sets, that directly benchmark 3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline against its closest analogs for any application-critical parameter such as thermal stability, mechanical properties, or reactivity. The available evidence is confined to basic molecular descriptors from a single authoritative database [1]. This absence of high-strength, comparator-based evidence is a primary finding of this guide and must be central to any procurement decision.

Literature Assessment Data Availability Comparative Study Design

Molecular Architecture: Differentiating Structural and Reactivity Attributes from Key Analogs

The target compound's molecular weight of 380.54 g/mol, 2 hydrogen bond donors, and 7 hydrogen bond acceptors [1] define a solubility and reactivity profile that is fundamentally different from its non-methoxy analogs. For instance, the tetramethyl analog 1,3-bis(3-aminophenyl)-1,1,3,3-tetramethyldisiloxane has a lower molecular weight of 316.54 g/mol, 2 donors, but critically only 2 acceptors [2] due to the absence of methoxy oxygens. This structural difference is not cosmetic; the five additional acceptor sites in the target compound are the methoxy oxygen atoms that serve as nucleophilic centers for hydrolysis. This class-level inference, grounded in controlled synthesis work on related functionalized disiloxanes [3], indicates the target compound will initiate sol-gel condensation where the tetramethyl analog remains inert.

Structure-Activity Relationship Hydrolytic Reactivity Monomer Design

Positional Isomerism: The Consequence of Meta- vs. Para-Aniline Substitution on Polymer Architecture

The target compound features meta-substituted aniline groups attached to the disiloxane core. The para-substituted regioisomer, 4,4'-(1,1,3,3-tetramethoxydisiloxane-1,3-diyl)dianiline (CAS 681248-97-5), is also commercially available . This is not a trivial distinction. In polyimide synthesis, meta-linked diamines introduce a kink in the polymer backbone, disrupting chain packing, reducing crystallinity, and often enhancing solubility and melt processability [1]. In contrast, the para-linked analog produces a more linear, rigid-rod conformation, which typically yields polymers with higher glass transition temperatures (Tg) but poorer solubility. The selection between meta- and para-isomers is therefore a critical architectural decision that will dictate the processability-versus-thermal-performance balance of the final material, and the two cannot be interchanged without fundamentally altering the polymer properties.

Regioisomerism Polyimide Properties Chain Packing

Validated and Predicted Application Scenarios for 3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline


Synthesis of Hybrid Polyimide-Silica Nanocomposites via Sol-Gel Chemistry

The compound's dual functionality—aromatic amine and methoxysilane—makes it a monomeric precursor for hybrid polyimide-silica nanocomposites [1]. In this scenario, the aniline groups are first used to build the polyimide backbone via polycondensation with a dianhydride. Subsequently, the pendant methoxysilane groups are hydrolyzed and condensed in a sol-gel process to form a nanoscale silica network covalently linked to the organic polymer. This direct comparison to the non-hydrolyzable tetramethyl analog is stark: the analog can only yield a simple silicone-polyimide copolymer with no inorganic phase formation, while the target compound enables true class II hybrid materials with potentially superior interfacial strength.

Covalent Surface Functionalization of Hydroxylated Substrates

The methoxy groups enable a single-step surface grafting strategy onto hydroxylated materials such as glass, silicon wafers, or metal oxides [2]. The Si–OCH₃ bonds hydrolyze upon contact with surface hydroxyls, forming stable Si–O–substrate linkages. The surface then presents free aniline groups for further chemical modifications, such as grafting polymer brushes or biomolecules. The tetramethyl analog is incapable of this direct covalent anchoring and would instead physisorb and leach out, failing as a durable surface modifier.

Development of Processable, High-Temperature Polyimides with Reduced Melt Viscosity

The meta-substitution pattern is a deliberate design choice to create a polymer backbone with kinked architecture, known to suppress crystallinity and improve solubility [3]. When building polyimides, this can translate to a lower melt viscosity and a wider processing window compared to rigid, para-linked analogs. This is a crucial advantage for the fabrication of complex composite parts via resin transfer molding (RTM). Choosing the para-isomer in this application would likely yield an intractable, insoluble polymer with high Tg but no melt processability, rendering it useless for molding applications.

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